PKUMDL-LTQ-301

HipA toxin inhibitor binding affinity KD determination

PKUMDL-LTQ-301 (CAS 728886-01-9) is a small-molecule HipA toxin inhibitor discovered through structure-based virtual screening. It belongs to the class of antipersister agents that target the toxin-antitoxin (TA) module HipBA, which is a critical regulator of multidrug tolerance in Escherichia coli.

Molecular Formula C30H28N2O4
Molecular Weight 480.6 g/mol
Cat. No. B15566019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKUMDL-LTQ-301
Molecular FormulaC30H28N2O4
Molecular Weight480.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26+
InChIKeyIGJGBCIUIKNFEP-BYCLXTJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PKUMDL-LTQ-301: A First-in-Class HipA Toxin Inhibitor for Combating Multidrug-Tolerant E. coli Persisters


PKUMDL-LTQ-301 (CAS 728886-01-9) is a small-molecule HipA toxin inhibitor discovered through structure-based virtual screening [1]. It belongs to the class of antipersister agents that target the toxin-antitoxin (TA) module HipBA, which is a critical regulator of multidrug tolerance in Escherichia coli [1]. The compound significantly reduces the persister fraction in E. coli by more than five-fold and exhibits a binding affinity (KD) of 270 ± 90 nM to the HipA toxin [1]. Its chemical structure is defined as 5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, with a molecular weight of 480.55 g/mol and molecular formula C30H28N2O4 .

Why PKUMDL-LTQ-301 Cannot Be Replaced by Generic HipA Inhibitors or TA Module Modulators


HipA inhibitors are not interchangeable because their antipersistence potency and binding affinity vary dramatically across chemical scaffolds. In the same study that identified PKUMDL-LTQ-301 (compound 3), three other structural analogs (compounds 1, 2, and 4) showed KD values ranging from 35 to 54 µM—over 100-fold weaker than PKUMDL-LTQ-301's 0.27 µM binding affinity [1]. Similarly, their EC50 values for reducing ampicillin-tolerant persisters ranged from 84 to 126 µM, while PKUMDL-LTQ-301 achieved an EC50 of 46 µM [1]. Generic substitution with a less potent HipA inhibitor would require higher concentrations that may exceed solubility limits, introduce cytotoxicity, or fail to achieve the >5-fold persister reduction demonstrated by PKUMDL-LTQ-301 [1].

PKUMDL-LTQ-301: Quantitative Evidence for Superior HipA Binding and Antipersister Activity


PKUMDL-LTQ-301 Exhibits Sub-Micromolar Binding Affinity to HipA Toxin, Outperforming Structural Analogs by Over 100-Fold

PKUMDL-LTQ-301 (compound 3) binds to the HipA toxin with a dissociation constant (KD) of 0.27 ± 0.09 µM (270 nM), as measured by surface plasmon resonance (SPR). In contrast, the closest structural analogs from the same study—compound 1 (F725-1337), compound 2 (AK-968/37053102), and compound 4 (AF-399/41182128)—exhibited KD values of 54 ± 2 µM, 43 ± 3 µM, and 35 ± 2 µM, respectively [1]. This represents a >100-fold improvement in binding affinity for PKUMDL-LTQ-301 over the weakest analog and a 130-fold improvement over the average of the three comparators [1].

HipA toxin inhibitor binding affinity KD determination persister eradication

PKUMDL-LTQ-301 Achieves >5-Fold Reduction in E. coli Persister Fraction, Surpassing Analogs at the Same Concentration

When tested at 250 µM in an ampicillin (100 µg/mL) persister assay, PKUMDL-LTQ-301 decreased the E. coli persister fraction by more than five-fold relative to the untreated control (p < 0.001). Under identical conditions, compound 4 reduced the persister fraction by only two- to three-fold (p < 0.01), while compounds 1 and 2 also achieved approximately five-fold reductions [1]. However, the superior binding affinity of PKUMDL-LTQ-301 translates to this maximal antipersistence effect at a lower effective concentration, as reflected by its EC50 value [1].

persister reduction E. coli persistence antipersistence activity fold reduction

PKUMDL-LTQ-301 Shows the Lowest EC50 for Ampicillin-Tolerant Persister Reduction Among Four HipA Inhibitors

In dose-response experiments with ampicillin (100 µg/mL) as the challenge antibiotic, PKUMDL-LTQ-301 exhibited an EC50 of 46 ± 2 µM for reducing the persister fraction. This is 1.8-fold lower than compound 2 (84 ± 5 µM) and 2.7-fold lower than compound 1 (126 ± 9 µM). Compound 4 showed an EC50 of 116 ± 10 µM, which is 2.5-fold higher than PKUMDL-LTQ-301 [1]. The lower EC50 indicates that PKUMDL-LTQ-301 requires a significantly smaller concentration to achieve half-maximal antipersistence effect.

EC50 ampicillin tolerance persister eradication dose-response

PKUMDL-LTQ-301 Demonstrates Cross-Antibiotic Antipersistence Activity, with Superior Potency Against Kanamycin-Tolerant Persisters

PKUMDL-LTQ-301 reduced kanamycin-tolerant (50 µg/mL) persisters with an EC50 of 28 ± 1 µM, which is significantly lower than the EC50 values observed for compound 2 (101 ± 4 µM), compound 1 (111 ± 1 µM), and compound 4 (43 ± 3 µM) [1]. This represents a 3.6-fold improvement over compound 2 and a 4.0-fold improvement over compound 1. The compound's activity against persisters surviving treatment with two mechanistically distinct antibiotics—ampicillin and kanamycin—indicates that its effect is independent of the antibiotic's mode of action and is mediated through HipA inhibition [1].

kanamycin tolerance multidrug tolerance cross-antibiotic activity persister reduction

PKUMDL-LTQ-301 Exhibits No Cytotoxicity at Antipersister Concentrations, Confirmed by Selectivity Profiling

At the screening concentration of 250 µM, PKUMDL-LTQ-301 did not exhibit cytotoxicity toward E. coli, whereas six other compounds in the initial screen were cytotoxic and thus excluded from further analysis [1]. Additionally, PKUMDL-LTQ-301 passed the PAINS (Pan-Assay Interference Compounds) filter, confirming that it lacks substructural features commonly associated with promiscuous or artifactual activity in biochemical assays [1]. Although direct selectivity data against human kinases or other bacterial targets are not provided in the primary study, the absence of cytotoxicity at concentrations well above the EC50 (46 µM) supports a favorable therapeutic window in the bacterial model.

cytotoxicity selectivity PAINS filter safety profiling

Optimal Research and Industrial Applications for PKUMDL-LTQ-301 as a HipA Toxin Inhibitor


Validation of HipA as a Druggable Target for Persister Eradication in Antibacterial Discovery Programs

PKUMDL-LTQ-301 serves as a validated chemical probe to confirm that pharmacological inhibition of HipA toxin reduces the persister fraction in E. coli [1]. Its superior binding affinity (KD = 0.27 µM) and low EC50 values (46 µM for ampicillin, 28 µM for kanamycin) make it the compound of choice for proof-of-concept studies aimed at establishing HipA as a tractable target for anti-persistence therapies [1].

Mechanistic Studies of Toxin-Antitoxin Module Regulation and Multidrug Tolerance

Because PKUMDL-LTQ-301 is the most potent HipA inhibitor among the four compounds characterized in the Li et al. study, it is ideally suited for detailed mechanistic investigations of the HipBA toxin-antitoxin system [1]. Researchers can use PKUMDL-LTQ-301 to dissect how HipA inhibition modulates downstream signaling, affects persister cell formation, and interacts with antibiotic stress responses, without the confounding effects of cytotoxicity or PAINS interference [1].

Combination Therapy Screening to Enhance Antibiotic Efficacy Against Recalcitrant Infections

PKUMDL-LTQ-301's cross-antibiotic antipersistence activity—demonstrated with both ampicillin and kanamycin—positions it as a valuable tool for combination studies [1]. Procurement of PKUMDL-LTQ-301 enables systematic evaluation of whether HipA inhibition can sensitize persister populations to a broad range of clinically relevant antibiotics, providing a framework for developing adjunctive therapies for chronic or biofilm-associated infections [1].

Structure-Activity Relationship (SAR) Campaigns for Next-Generation Antipersister Agents

Given the >100-fold difference in binding affinity between PKUMDL-LTQ-301 and its structural analogs (compounds 1, 2, and 4), PKUMDL-LTQ-301 serves as a critical reference standard for SAR studies [1]. Medicinal chemists can use PKUMDL-LTQ-301 as a benchmark to evaluate newly synthesized HipA inhibitors, ensuring that lead optimization efforts target the same high-potency and low-cytotoxicity profile demonstrated by this compound [1].

Technical Documentation Hub

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